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This guide provides a comprehensive meta-analysis of clinical trial data on the efficacy of

veralipride for the treatment of vasomotor symptoms (VMS), commonly known as hot flushes,

in menopausal women. Veralipride, a dopamine D2 receptor antagonist, has been investigated

as a non-hormonal alternative for managing these symptoms. This document summarizes key

efficacy data, details experimental protocols from pivotal studies, and visualizes the proposed

mechanism of action.

Comparative Efficacy of Veralipride
Clinical studies have demonstrated that veralipride is effective in reducing the frequency and

severity of hot flushes compared to placebo.[1][2] The reported decrease in hot flushes with

veralipride use ranges from 48.0% to 89.9%, depending on the duration of use and

administration method.[1] When compared with hormone therapy (HT), one study showed a

decrease in the frequency of hot flushes of 80% with veralipride versus 100% with HT, and a

decrease in intensity of 71% versus 100%, respectively.[1] Another double-blind, randomized

study found no significant difference in effectiveness or tolerance between veralipride and

conjugated estrogens for the control of hot flushes.[3]

Quantitative Analysis of Clinical Trial Data
The following tables summarize the efficacy data from key clinical trials investigating

veralipride for menopausal vasomotor symptoms.
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Table 1: Veralipride vs. Placebo - Efficacy in Reducing Vasomotor Symptoms

Study N
Treatment
Duration

Study Design
Key Efficacy
Outcome

Melis et al.

(1988)
40 30 days

Randomized,

Double-Blind,

Placebo-

Controlled

Significant

reduction in

vasomotor

symptoms (p <

0.01); more

effective than

placebo (p <

0.05). Objectively

recorded hot

flushes showed a

40% reduction

with veralipride

vs. 0% with

placebo.

Vercellini et al.

(1994)
40 1 month

Randomized,

Placebo-

Controlled,

Double-Blind

Median

vasomotor score

reduced from 4

to 2 with

veralipride,

versus no

change (4) with

placebo.

Table 2: Veralipride vs. Hormone Therapy - Efficacy in Reducing Vasomotor Symptoms
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Study N
Treatment
Duration

Study Design
Key Efficacy
Outcome

Wesel et al.

(1984)
43 20 days

Double-Blind,

Randomized

Marked relief

with both

veralipride and

conjugated

estrogens; no

significant

difference in

effectiveness.

Carranza-Lira

(Review)
- -

Comparative

Data

80% reduction in

hot flush

frequency with

veralipride vs.

100% with

hormone

therapy. 71%

reduction in

intensity with

veralipride vs.

100% with

hormone

therapy.

Table 3: Open-Label and Other Veralipride Efficacy Studies
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Study N
Treatment
Duration

Study Design
Key Efficacy
Outcome

David et al.

(1988)
50 - Double-Blind

Total elimination

of hot flushes

and excessive

perspiration in

63% to 80% of

patients.

Boukobza (1986) 166 3 months
Open-Ended,

Multicenter

89.9% of cases

showed

"excellent" or

"good" results at

3 months.

Vercellini et al.

(1992)
25

1 month (added

to GnRH agonist)

Open,

Observational

92% of subjects

showed

improvement in

frequency and

intensity of hot

flushes.

Experimental Protocols of Key Clinical Trials
Below are the detailed methodologies for some of the key clinical trials cited in this guide.

Melis et al. (1988): Veralipride vs. Placebo
Objective: To investigate the effects of the dopamine antagonist veralipride on hot flushes

and luteinizing hormone (LH) secretion in postmenopausal women.

Study Design: A randomized, double-blind, placebo-controlled study.

Participants: 40 healthy postmenopausal women, with 20 in each treatment group.

Intervention: Veralipride administered at a dose of 100 mg/day for 30 days, or a matching

placebo.
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Outcome Measures:

Subjective assessment of vasomotor symptoms.

Objective measurement of hot flushes via cutaneous temperature recording.

Plasma LH pulsatility.

Plasma prolactin levels.

Key Findings: Veralipride induced a significant reduction in vasomotor symptoms (p < 0.01)

and was more effective than placebo (p < 0.05). A significant reduction in objectively

recorded hot flushes was also observed (p < 0.01). Prolactin levels increased, and mean

plasma LH decreased significantly.

Wesel et al. (1984): Veralipride vs. Conjugated Estrogens
Objective: To compare the effectiveness and tolerance of veralipride with that of a

conjugated estrogens preparation in the control of menopausal hot flushes.

Study Design: A double-blind, randomized study.

Participants: 43 women who had undergone spontaneous menopause at least 6 months

prior. 21 received veralipride and 22 were assigned to receive conjugated estrogens.

Intervention: Veralipride at 100 mg per day or conjugated estrogens at 1.25 mg per day for

a period of 20 days.

Outcome Measures: The number, duration, and severity of hot flushes were assessed and

scored at the start of the trial and during treatment.

Key Findings: Both treatments provided marked relief from hot flushes, with no statistically

significant difference between them in terms of effectiveness or tolerance.

Vercellini et al. (1994): Veralipride for GnRH Agonist-
Induced Hot Flushes
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Objective: To evaluate the efficacy of veralipride in treating hot flushes induced by GnRH

agonists and to study peripheral blood mononuclear cell beta-endorphin concentrations.

Study Design: A randomized, placebo-controlled, double-blind trial.

Participants: 40 women (mean age 43 +/- 5 years) experiencing disturbing hot flushes during

a 4-month course of tryptorelin depot for myoma-associated menorrhagia.

Intervention: Oral veralipride 100 mg/day or a matching placebo during the third month of

GnRH-agonist administration.

Outcome Measures: Modifications of frequency and severity of hot flushes were assessed

using a 0 to 6-point vasomotor scoring system. Variations of beta-endorphin levels in

peripheral blood mononuclear cells were also measured.

Key Findings: The median vasomotor score was significantly reduced in the veralipride
group compared to the placebo group. Transient hyperprolactinemia was the main side

effect.

Mandatory Visualizations
Signaling Pathway of Veralipride in Menopausal Hot
Flushes
The following diagram illustrates the proposed mechanism of action of veralipride in alleviating

menopausal hot flushes. It depicts the interplay between estrogen withdrawal, the hyperactivity

of hypothalamic KNDy (kisspeptin/neurokinin B/dynorphin) neurons, and the modulatory effect

of veralipride's dopamine D2 receptor antagonism.
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Caption: Proposed mechanism of veralipride in alleviating menopausal hot flushes.

Experimental Workflow for a Typical Veralipride Clinical
Trial
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This diagram outlines the typical workflow of a randomized, double-blind, placebo-controlled

clinical trial designed to assess the efficacy of veralipride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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